2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an acetamido group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Acetamido Group: This step involves the acetylation of an amine group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Ring: The phenyl ring with dimethyl substituents can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: This involves the reaction of a thiol group with a suitable electrophile, such as an alkyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating mixtures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings.
- Used in the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the triazole and oxadiazole rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-HYDROXY-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness: The unique combination of functional groups in N-(3,5-DIMETHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE provides distinct reactivity and potential applications compared to its analogs. The presence of the acetamido group, in particular, may enhance its biological activity and specificity.
Properties
Molecular Formula |
C18H21N7O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21N7O3S/c1-5-25-17(15-16(19-12(4)26)24-28-23-15)21-22-18(25)29-9-14(27)20-13-7-10(2)6-11(3)8-13/h6-8H,5,9H2,1-4H3,(H,20,27)(H,19,24,26) |
InChI Key |
HPTSJORRWLLLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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